Comprehensive Technical Guide: Chemical and Physical Properties of N-(5-fluoro-2-hydroxyphenyl)methanesulfonamide
Comprehensive Technical Guide: Chemical and Physical Properties of N-(5-fluoro-2-hydroxyphenyl)methanesulfonamide
Executive Summary
N-(5-fluoro-2-hydroxyphenyl)methanesulfonamide (CAS: 1243366-86-0 / 2228662-81-3) is a highly versatile fluorinated phenolic sulfonamide building block [1][2]. In modern drug discovery, the strategic incorporation of this scaffold is frequently utilized to design kinase inhibitors, cyclooxygenase (COX) modulators, and transition-state analogs. The unique combination of a highly electronegative fluorine atom, a hydrogen-bond-donating phenolic hydroxyl group, and an acidic methanesulfonamide moiety creates a precise pharmacophore capable of anchoring into complex protein binding pockets while resisting rapid metabolic degradation.
This whitepaper provides an in-depth analysis of its physicochemical properties, structural logic, and chemical reactivity, alongside a self-validating synthetic protocol for its preparation.
Physicochemical Profiling and Structural Logic
The pharmacological utility of N-(5-fluoro-2-hydroxyphenyl)methanesulfonamide is dictated by the synergistic electronic effects of its three primary functional groups.
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The 5-Fluoro Substituent: Fluorine’s high electronegativity exerts a strong inductive electron-withdrawing effect (-I) across the aromatic ring. This lowers the pKa of the adjacent phenolic OH, making it a stronger hydrogen bond donor. Furthermore, the C-F bond blocks cytochrome P450-mediated aromatic oxidation at the 5-position, significantly enhancing the molecule's metabolic half-life.
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The 2-Hydroxyl Group: Acts as a dual hydrogen bond donor and acceptor. Its ortho-relationship to the sulfonamide allows for potential intramolecular hydrogen bonding, which can lock the molecule into a specific bioactive conformation and transiently increase membrane permeability.
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The Methanesulfonamide Group: The NH proton is highly acidic (pKa ~8.5) due to the electron-withdrawing sulfonyl group. This allows the molecule to act as a bioisostere for carboxylic acids, mimicking tetrahedral transition states in enzyme active sites without the poor membrane permeability typically associated with free carboxylates.
Quantitative Data Summary
| Property | Value | Causality / Implication for Drug Design |
| Molecular Formula | C₇H₈FNO₃S | Standard low-molecular-weight fragment (Lead-like). |
| Molecular Weight | 205.21 g/mol | Highly efficient ligand efficiency (LE) potential. |
| CAS Registry Numbers | 1243366-86-0, 2228662-81-3 | Dual registry due to varying commercial cataloging [1][2]. |
| Predicted XLogP3 | ~1.2 | Optimal lipophilicity for passive membrane permeability. |
| Topological Polar Surface Area | 66.4 Ų | Excellent for oral bioavailability (Rule of 5 compliant). |
| Hydrogen Bond Donors | 2 (OH, NH) | Strong anchoring potential in target protein pockets. |
| Hydrogen Bond Acceptors | 5 (F, OH, SO₂ x2) | Facilitates extensive interaction networks. |
| Rotatable Bonds | 2 | Low entropic penalty upon target binding. |
Chemical Reactivity and Stability
Understanding the differential reactivity of this molecule is critical for downstream functionalization.
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Chemoselectivity (N- vs. O-Alkylation): The sulfonamide nitrogen and the phenolic oxygen are both nucleophilic. However, under mildly basic conditions (e.g., K₂CO₃ in DMF), the more acidic sulfonamide NH (pKa ~8.5) is preferentially deprotonated over the phenol (pKa ~9.5-10, slightly lowered by fluorine). This allows for selective N-alkylation.
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Electrophilic Aromatic Substitution (EAS): The hydroxyl group strongly activates the ring (ortho/para directing), but the sulfonamide is deactivating. The position between the OH and F (position 3) is sterically hindered, making position 4 the most susceptible to electrophilic attack (e.g., halogenation or nitration) if further derivatization is required.
Synthesis Methodology: Selective N-Sulfonylation
The synthesis of N-(5-fluoro-2-hydroxyphenyl)methanesulfonamide relies on the selective N-sulfonylation of 2-amino-4-fluorophenol using methanesulfonyl chloride (MsCl). The fundamental mechanism is a nucleophilic acyl-type substitution occurring at the highly electron-deficient electrophilic sulfur atom [3][4].
Self-Validating Experimental Protocol
Objective: Achieve >95% chemoselectivity for N-sulfonylation over O-sulfonylation.
Reagents:
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2-Amino-4-fluorophenol (1.0 equiv, 10 mmol)
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Methanesulfonyl chloride (MsCl) (1.05 equiv, 10.5 mmol)
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Anhydrous Pyridine (1.2 equiv, 12 mmol)
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Anhydrous Dichloromethane (DCM) (50 mL)
Step-by-Step Workflow & Causality:
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Preparation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 2-amino-4-fluorophenol in anhydrous DCM. Add pyridine.
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Causality: Pyridine acts as both an acid scavenger (neutralizing the HCl byproduct) and a nucleophilic catalyst, forming a highly reactive transient sulfonylpyridinium intermediate [3].
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Temperature Control: Submerge the flask in an ice-water bath to strictly maintain 0 °C.
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Causality: Amines are intrinsically more nucleophilic than phenols. However, sulfonylation is highly exothermic. Keeping the reaction at 0 °C suppresses the kinetic energy required for the less nucleophilic phenolic oxygen to attack the electrophile, ensuring exclusive N-sulfonylation [4].
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Addition: Add MsCl dropwise over 15 minutes via a syringe.
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Propagation & Validation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
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In-Process Validation: Monitor via TLC (Eluent: 1:1 EtOAc/Hexane). The starting material (amine) will stain positive with ninhydrin, whereas the product will not. Complete disappearance of the amine spot validates reaction completion.
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Quench & Workup: Dilute the mixture with 30 mL of DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (2 x 25 mL), saturated aqueous NaHCO₃ (25 mL), and brine (25 mL).
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Causality: The 1M HCl wash is critical; it protonates excess pyridine, rendering it water-soluble (as pyridinium chloride) and completely removing it from the organic phase.
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Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as a crystalline solid. Recrystallize from hot ethanol if necessary.
Figure 1: Step-by-step synthesis workflow for selective N-sulfonylation.
Analytical Characterization Workflow
To validate the structural integrity and purity of the synthesized compound, the following analytical profile must be confirmed. The presence of the 3H singlet in the proton NMR definitively proves the successful attachment of the mesyl group.
| Analytical Method | Expected Signals / Data Points | Diagnostic Value |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 9.80 (s, 1H, OH), 8.95 (s, 1H, NH), 7.15 (dd, 1H, Ar-H), 6.90 (m, 2H, Ar-H), 2.95 (s, 3H, CH₃) . | The 2.95 ppm singlet confirms the methanesulfonyl methyl group. Disappearance of the broad NH₂ signal confirms N-substitution. |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 156.5 (d, C-F), 147.2 (C-OH), 125.8 (C-N), 116.1, 112.4, 109.5 (Ar-C), 39.8 (CH₃) . | Carbon-fluorine splitting (doublets) will be visible on the aromatic carbons. |
| ¹⁹F NMR (DMSO-d₆, 376 MHz) | δ -123.8 (s, 1F). | Confirms the presence of the intact fluorine atom. |
| LC-MS (ESI-) | m/z 204.0 [M-H]⁻ | Negative ionization mode is highly sensitive due to the acidic sulfonamide and phenol protons. |
Pharmacological Relevance and Target Interaction
When deployed in medicinal chemistry, this molecule acts as a highly efficient pharmacophore. The diagram below illustrates the logical causality between its physical structure and its biological utility.
Figure 2: Structural components and their pharmacological causality.
